molecular formula C19H28N4O3 B5536520 1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone

1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone

Cat. No. B5536520
M. Wt: 360.5 g/mol
InChI Key: RSAIUXGKVKIJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone is a compound of significant interest due to its structural uniqueness and potential for biological activity. The compound features a complex structure with the integration of a 1,2,4-oxadiazole ring, which is known for its relevance in medicinal chemistry due to the diverse pharmacological properties associated with this moiety (Kharchenko, Detistov, & Orlov, 2008).

Synthesis Analysis

The synthesis of such compounds typically involves one-pot condensation strategies, utilizing precursors like 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole, leading to the formation of bicyclic systems with the 1,2,4-oxadiazole ring. These syntheses are confirmed through methods such as IR, 1H NMR, and mass spectrometry, showcasing the compound's intricate design and successful integration of the desired functional groups (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray diffraction and DFT calculations, reveals the compound's detailed geometry, including bond lengths, angles, and conformational preferences. These analyses provide insights into the molecular interactions and stability critical for understanding the compound's chemical reactivity and potential biological interactions (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

The compound's chemical reactivity includes interactions with various reagents and potential for participating in cycloaddition reactions, contributing to the synthesis of novel compounds with diverse biological activities. The presence of functional groups like the oxadiazole moiety influences its chemical properties, including electrophilic and nucleophilic reactions, showcasing its versatility in synthetic chemistry (Kumar & Perumal, 2007).

Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds with complex structures similar to the mentioned chemical often undergo extensive pharmacokinetic and metabolic studies to understand their disposition, metabolism, and excretion in humans. For example, the study of the disposition and metabolism of SB-649868, an orexin receptor antagonist, revealed insights into its elimination pathways, highlighting the importance of such studies for drug development (Renzulli et al., 2011).

Molecular Imaging and Receptor Occupancy

Molecular imaging techniques, such as positron emission tomography (PET), utilize compounds that can bind to specific brain receptors to visualize and quantify receptor occupancy in vivo. This approach helps in the development and therapeutic monitoring of drugs targeting specific receptors in the brain (Ametamey et al., 2007).

Biomarker Development

Compounds are also studied for their potential as biomarkers of exposure to environmental or dietary carcinogens, as seen in the research on heterocyclic aromatic amines (HAs) in cooked foods. Such studies aim to assess human exposure levels and understand the risk factors associated with diet-related carcinogenesis (Wakabayashi et al., 1993).

Future Directions

The study and application of this compound would depend on its intended use. If it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

1-cyclopentyl-4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-13-20-17(26-21-13)10-14-6-8-22(9-7-14)19(25)15-11-18(24)23(12-15)16-4-2-3-5-16/h14-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAIUXGKVKIJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone

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